Isoamyl gallate

Description

The exact mass of the compound Isoamyl gallate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Isoamyl gallate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoamyl gallate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylbutyl 3,4,5-trihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-7(2)3-4-17-12(16)8-5-9(13)11(15)10(14)6-8/h5-7,13-15H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMTWYWCLVMFFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)C1=CC(=C(C(=C1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179558 |

Source

|

| Record name | Isopentyl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2486-02-4 |

Source

|

| Record name | Isoamyl gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2486-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002486024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopentyl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentyl gallate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL GALLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0N2645G7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Isoamyl Gallate for Pharmaceutical and Chemical Research

An In-depth Technical Guide:

Introduction

Isoamyl gallate, the ester formed from gallic acid and isoamyl alcohol, is a molecule of significant interest in the fields of food science, cosmetics, and pharmacology.[1] As a member of the gallate family, it is recognized for its potent antioxidant properties, which are foundational to its use in preserving food and in cosmetic formulations.[1][2] Beyond these applications, isoamyl gallate is being investigated for its potential as an antibiotic and therapeutic agent, demonstrating activity against various bacterial strains.[1][3]

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's physicochemical properties is paramount. These characteristics—such as solubility, lipophilicity, and thermal stability—govern its behavior in both in vitro and in vivo systems, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

This technical guide provides a detailed examination of the core physicochemical properties of isoamyl gallate. It is designed to serve as a practical resource, combining established data with field-proven experimental methodologies. By explaining the causality behind analytical choices, this document aims to equip researchers with the knowledge necessary to effectively utilize and investigate isoamyl gallate in their work.

Chemical Identity and Structure

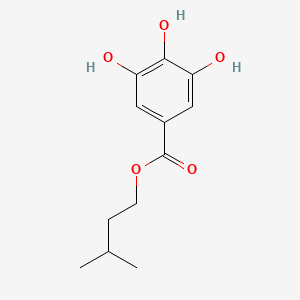

Isoamyl gallate is systematically named 3-methylbutyl 3,4,5-trihydroxybenzoate.[4][5] Its structure consists of a gallic acid core, characterized by a benzene ring with three hydroxyl groups, connected via an ester linkage to an isoamyl (or isopentyl) alkyl chain.[1][6] This combination of a polar aromatic head and a nonpolar aliphatic tail gives the molecule its distinct amphiphilic character.

Figure 1: Chemical Structure of Isoamyl Gallate (3-methylbutyl 3,4,5-trihydroxybenzoate).

Table 1: Chemical Identifiers for Isoamyl Gallate

| Identifier | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 3-methylbutyl 3,4,5-trihydroxybenzoate | [4][5] |

| CAS Number | 2486-02-4 | [3][4][7] |

| Molecular Formula | C₁₂H₁₆O₅ | [1][3] |

| Molecular Weight | 240.25 g/mol | [3][4] |

| Canonical SMILES | CC(C)CCOC(=O)C1=CC(=C(C(=C1)O)O)O | [3][5] |

| InChI | InChI=1S/C12H16O5/c1-7(2)3-4-17-12(16)8-5-9(13)11(15)10(14)6-8/h5-7,13-15H,3-4H2,1-2H3 | [1][5] |

| InChIKey | YBMTWYWCLVMFFD-UHFFFAOYSA-N |[1][4][5] |

Core Physicochemical Properties

The utility of isoamyl gallate in various applications is dictated by its physicochemical profile. These properties are summarized below and discussed in detail in the subsequent sections.

Table 2: Summary of Key Physicochemical Properties of Isoamyl Gallate

| Property | Value | Reference(s) |

|---|---|---|

| Physical State | White to almost white crystalline powder | [7][8] |

| Melting Point | 142 – 149 °C | [3][4][7] |

| Boiling Point | 450.9 °C (at 760 mmHg) | [2][4] |

| Density | 1.271 g/cm³ | [2][4] |

| Water Solubility | Insoluble / Limited | [1][9] |

| Organic Solvent Solubility | Soluble in ethanol and other organic solvents | [1][3][9] |

| Calculated logP (XLogP3) | 2.8 | [2][5] |

| Hydrogen Bond Donors | 3 | [4] |

| Hydrogen Bond Acceptors | 5 |[4] |

Physical State and Appearance

Isoamyl gallate presents as a white to off-white crystalline solid or powder at room temperature.[7][8] This solid-state nature is typical for a molecule of its size and polarity, with strong intermolecular forces (hydrogen bonding from the hydroxyl groups) contributing to a stable crystal lattice.

Thermal Properties

The melting point of isoamyl gallate is consistently reported in the range of 142–149 °C.[3][4][7] The observation of a melting range rather than a sharp, single-point transition is a critical indicator of purity. A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and lead to melting point depression.[10] Highly pure samples are expected to exhibit a sharp melting range of approximately 0.5-1.0°C.

The boiling point is reported to be 450.9 °C at standard atmospheric pressure, reflecting the molecule's low volatility and the significant energy required to overcome intermolecular forces in the liquid state.[2][4]

Solubility Profile

The solubility of a compound is a critical factor in drug development, affecting everything from formulation to bioavailability. Isoamyl gallate's amphiphilic structure results in a nuanced solubility profile:

-

Aqueous Solubility: It is generally described as having limited solubility or being insoluble in water.[1][9] While one source notes it as water-soluble, this is likely relative and context-dependent; the presence of the five-carbon alkyl chain significantly reduces its affinity for water compared to its parent compound, gallic acid.[3]

-

Organic Solubility: The compound is soluble in polar organic solvents like ethanol and is generally soluble in other common organic solvents.[1][3][9] However, it is reported to be insoluble in less polar solvents such as ether, chloroform, and benzene.[3] This indicates that solvents capable of hydrogen bonding are most effective at solvating the molecule.

Lipophilicity (Partition Coefficient)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ADME properties.[11] It is quantified by the partition coefficient (P), typically expressed as its logarithm (logP). The most common method uses an n-octanol/water system to simulate the lipid/aqueous partitioning in the body.[11][12]

For isoamyl gallate, calculated logP (often denoted as clogP or XLogP) values are around 2.8.[2][5] This positive value indicates that isoamyl gallate is moderately lipophilic, preferentially partitioning into the organic (n-octanol) phase over the aqueous phase by a factor of over 600:1.[12] This property suggests that it may have sufficient membrane permeability to be absorbed and distributed in biological systems, a desirable characteristic for a potential drug candidate.[11]

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and structure of a compound. Data for isoamyl gallate is available across several standard techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are available and can be used to confirm the presence of the aromatic protons of the gallate ring, the three hydroxyl protons, and the distinct signals of the isoamyl group's aliphatic protons.[5][13]

-

Infrared (IR) Spectroscopy: FTIR spectra show characteristic absorption bands corresponding to its functional groups. Key peaks would include a broad O-H stretch from the phenolic hydroxyls, a strong C=O stretch from the ester carbonyl group, and C-O stretching from the ester and phenol groups.[5]

-

Mass Spectrometry (MS): GC-MS data confirms the molecular weight of isoamyl gallate. The fragmentation pattern would show characteristic losses of the isoamyl group and fragments related to the gallic acid moiety.[5]

Experimental Methodologies for Physicochemical Characterization

To ensure data is reliable and reproducible, standardized protocols must be followed. This section outlines validated, step-by-step methodologies for determining the key physicochemical properties of isoamyl gallate.

Figure 2: Standard workflow for the physicochemical characterization of a research compound like isoamyl gallate.

Determination of Melting Point (Capillary Method)

This method is the pharmacopeial standard for melting point determination.[14][15] It provides a reliable assessment of both identity and purity.

-

Principle: A small, compacted sample in a capillary tube is heated at a controlled rate. The temperatures at which melting begins (onset point) and is complete (clear point) are recorded as the melting range.[16] A pure compound will have a sharp, narrow melting range.[10]

-

Methodology:

-

Sample Preparation: Ensure the isoamyl gallate sample is completely dry and finely powdered. Gently tap the open end of a glass capillary tube into the powder to collect a small amount.[14]

-

Packing: Tap the bottom (sealed end) of the capillary on a hard surface to tightly pack the powder into a column of 2-3 mm. Proper packing is crucial for uniform heat transfer.[14]

-

Instrumentation: Place the capillary into the heating block of a digital melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly (10-20 °C/min) to find an approximate melting temperature. This saves time during the precise measurement.[10]

-

Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating again at a slow, controlled rate (1-2 °C/min).[10]

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the last solid crystal disappears (T_clear). The melting range is reported as [T_onset – T_clear].[14]

-

-

Causality & Trustworthiness: Using a slow heating rate ensures that the temperature of the heating block and the sample are in thermal equilibrium, providing an accurate reading. Reporting the full range, not a single value, creates a self-validating system; a broad range immediately flags the sample as potentially impure.[10][14]

Determination of Aqueous Solubility (Shake-Flask Method)

This equilibrium-based method is the gold standard for determining the solubility of a compound.[17]

-

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., purified water, buffer) for an extended period to ensure equilibrium between the dissolved and undissolved states is reached. The supernatant is then filtered and its concentration is measured.[17]

-

Methodology:

-

Preparation: Add an excess amount of isoamyl gallate (e.g., 5-10 mg) to a known volume of purified water or a relevant buffer (e.g., 1-2 mL) in a glass vial. The excess solid should be clearly visible.

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator at a constant, controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This extended time is critical to ensure the solution is truly saturated.[17]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PVDF) to remove all solid particles.

-

Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Determine the concentration of isoamyl gallate using a validated analytical method, such as UV-Vis spectrophotometry (if a chromophore is present, as it is here) or HPLC. A pre-established calibration curve is required for this step.

-

Calculation: Calculate the solubility in units such as mg/mL or µM based on the measured concentration and the dilution factor.

-

-

Causality & Trustworthiness: The key to this protocol's validity is achieving true equilibrium. Insufficient shaking time can lead to an underestimation of solubility. Using a filter to separate phases is mandatory to prevent suspended microcrystals from artificially inflating the measured concentration.[17]

Determination of Octanol-Water Partition Coefficient (LogP)

This method directly measures the lipophilicity of a compound.[18][19]

-

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer). After vigorous mixing and separation, the concentration of the compound in each phase is measured. The ratio of these concentrations gives the partition coefficient, P.[12]

-

Methodology:

-

Solvent Pre-saturation: Vigorously mix equal volumes of n-octanol and water (or pH 7.4 phosphate buffer) in a separatory funnel. Allow the layers to separate completely. This ensures that each solvent is saturated with the other, preventing volume changes during the experiment.[11][19]

-

Compound Addition: Prepare a stock solution of isoamyl gallate in the n-octanol phase. Add a known volume of this solution to a known volume of the aqueous phase in a glass vial. The final concentration should be within the linear range of the analytical method.

-

Partitioning: Seal the vial and shake vigorously for several hours (e.g., 2-4 hours) to facilitate partitioning between the two phases until equilibrium is reached.[11]

-

Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the two layers.

-

Sampling & Quantification: Carefully withdraw a sample from the n-octanol layer and another from the aqueous layer. Measure the concentration of isoamyl gallate in each sample ([Organic] and [Aqueous]) using a suitable method like HPLC-UV.

-

Calculation: Calculate the partition coefficient using the formula: P = [Organic] / [Aqueous]. The final value is expressed as log₁₀(P).[12][20]

-

-

Causality & Trustworthiness: Pre-saturating the solvents is a critical step that prevents artifacts from mutual dissolution during the experiment.[19] Accurate quantification in both phases is essential; using a robust analytical technique like HPLC provides the necessary sensitivity and specificity, especially for the aqueous phase where the concentration will be much lower.

Conclusion

Isoamyl gallate is a multifunctional compound defined by a distinct set of physicochemical properties. Its solid, crystalline nature and melting point in the 142-149 °C range are indicative of a stable molecule. The compound exhibits limited aqueous solubility but is soluble in polar organic solvents, a direct consequence of its amphiphilic structure. Critically for drug development professionals, its calculated logP of approximately 2.8 positions it as a moderately lipophilic molecule, suggesting a favorable balance for membrane permeation without excessive sequestration in adipose tissues.

The experimental protocols detailed herein—capillary melting point determination, shake-flask solubility, and octanol-water partitioning—represent the foundational analyses required to verify these properties. By adhering to these rigorous, self-validating methodologies, researchers can generate the reliable data needed to advance the study of isoamyl gallate, whether for optimizing its use as an antioxidant or for exploring its full potential as a novel therapeutic agent.

References

-

Melting Point Determination . Stanford Research Systems. [Link]

-

Isoamyl gallate | C12H16O5 | CID 75596 . PubChem - NIH. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . Unknown Source. [Link]

-

Measuring Solubility . Alloprof. [Link]

-

Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery . Semantic Scholar. [Link]

-

Measuring the Melting Point . Westlab Canada. [Link]

-

Melting point determination . University of Calgary. [Link]

-

LogP—Making Sense of the Value . ACD/Labs. [Link]

-

2.2: Solubility Lab . Chemistry LibreTexts. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC . World Health Organization. [Link]

-

Chemical structures of gallic acid and its related compounds . ResearchGate. [Link]

-

Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery . PubMed. [Link]

-

Melting Point Determination | Your Guide to Melting Point Analysis . Mettler Toledo. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay . National Institute of Environmental Health Sciences. [Link]

-

Melting point determination . SSERC. [Link]

-

Determination of Partitioning Coefficient by UPLC-MS/MS . Waters Corporation. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry . ACS Publications. [Link]

- Method of synthesizing alkyl gallates.

Sources

- 1. CAS 2486-02-4: Isoamyl gallate | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. biosynth.com [biosynth.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Isoamyl gallate | C12H16O5 | CID 75596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. labproinc.com [labproinc.com]

- 8. Isoamyl Gallate | 2486-02-4 | TCI Deutschland GmbH [tcichemicals.com]

- 9. GALLIC ACID ISOAMYL ESTER | 2486-02-4 [chemicalbook.com]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. waters.com [waters.com]

- 12. acdlabs.com [acdlabs.com]

- 13. GALLIC ACID ISOAMYL ESTER(2486-02-4) 1H NMR spectrum [chemicalbook.com]

- 14. thinksrs.com [thinksrs.com]

- 15. mt.com [mt.com]

- 16. westlab.com [westlab.com]

- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 18. semanticscholar.org [semanticscholar.org]

- 19. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to the Synthesis and Characterization of Isoamyl Gallate for Research Applications

Prepared by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and characterization of isoamyl gallate. Grounded in established scientific principles, this document details various synthesis methodologies, explains the rationale behind experimental choices, and outlines a suite of characterization techniques essential for verifying the identity, purity, and functional attributes of this compound.

Introduction: The Scientific Merit of Isoamyl Gallate

Isoamyl gallate, the ester formed from gallic acid and isoamyl alcohol, is a molecule of significant interest in pharmaceutical and food science research.[1][2] As a derivative of gallic acid, a well-known phenolic compound, isoamyl gallate exhibits notable antioxidant and antimicrobial properties.[2][3] Its potential applications are diverse, ranging from a food preservative to an active agent in antimicrobial formulations.[1][4] Notably, it has been investigated for its ability to enhance the susceptibility of methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics.[5] The lipophilic isoamyl group enhances its solubility in less polar environments compared to gallic acid, potentially improving its interaction with cell membranes and broadening its utility. This guide offers a robust framework for its synthesis and subsequent analytical validation.

Synthesis Methodologies: Pathways to Isoamyl Gallate

The synthesis of isoamyl gallate is primarily achieved through esterification. The choice of method often depends on desired yield, purity, reaction time, and environmental considerations.

Fischer-Speier Esterification: The Classical Approach

This acid-catalyzed esterification remains a cornerstone of organic synthesis.[6] It involves the reaction of gallic acid with an excess of isoamyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).[6][7]

Causality Behind Experimental Choices:

-

Acid Catalyst: The catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[8][9]

-

Excess Alcohol: The reaction is an equilibrium process.[6][8] Using an excess of isoamyl alcohol shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle, thereby increasing the yield of the ester.[10]

-

Water Removal: The formation of water as a byproduct can drive the reverse reaction (hydrolysis).[6] Removing water, often through azeotropic distillation with a Dean-Stark apparatus, is crucial for achieving high conversion rates.[7][8]

Experimental Protocol: Fischer-Speier Esterification

-

Setup: Assemble a round-bottom flask with a reflux condenser and a Dean-Stark trap.

-

Reagents: To the flask, add gallic acid (1 molar equivalent), isoamyl alcohol (3-5 molar equivalents), and a catalytic amount of sulfuric acid or p-toluenesulfonic acid (e.g., 0.1 molar equivalents). A non-polar solvent like toluene can be added to facilitate azeotropic water removal.[6]

-

Reaction: Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 1-10 hours).[6]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the mixture with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is often purified by silica gel column chromatography to yield pure isoamyl gallate.[5]

Enzymatic Synthesis: A Green Chemistry Alternative

Enzymatic synthesis, utilizing lipases, offers a more environmentally benign route.[11] Lipases can catalyze esterification reactions under mild conditions, often with high regioselectivity and in the absence of harsh acidic catalysts.[12][13] This method is particularly advantageous for sensitive substrates.

Causality Behind Experimental Choices:

-

Biocatalyst (Lipase): Lipases, such as those from Candida antarctica (Novozym 435) or Rhizomucor miehei, are highly efficient catalysts for ester formation in non-aqueous environments.[11][12][14] Immobilized enzymes are often preferred as they can be easily recovered and reused, enhancing the process's cost-effectiveness.[12][15]

-

Reaction Medium: The reaction is typically carried out in an organic solvent (e.g., hexane, cyclohexane) to minimize the water activity, which favors the esterification reaction over hydrolysis.[12][15] Solvent-free systems are also possible, further enhancing the green credentials of the process.[14]

-

Water Activity: Controlling the amount of water is critical. While lipases require a thin layer of water for their catalytic activity, excess water will promote the reverse hydrolytic reaction.[12] Molecular sieves can be added to the reaction mixture to scavenge the water produced.[15]

Experimental Protocol: Lipase-Catalyzed Esterification

-

Setup: A temperature-controlled shaker incubator is required.

-

Reagents: In a sealed vial, combine gallic acid (1 molar equivalent), isoamyl alcohol (1-1.5 molar equivalents), immobilized lipase (e.g., 10 g/L), and an appropriate organic solvent (e.g., hexane).[14][15] Add molecular sieves to remove water.

-

Reaction: Incubate the mixture at a controlled temperature (e.g., 40-50°C) with constant shaking for a specified duration (which can range from hours to days depending on the specific enzyme and conditions).[14][16]

-

Work-up:

-

Separate the immobilized enzyme by filtration for reuse.

-

Remove the solvent from the filtrate under reduced pressure.

-

-

Purification: The product can be purified using column chromatography if necessary.

Microwave-Assisted Synthesis: Accelerating the Process

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for rapidly producing compounds.[17][18] Microwave irradiation provides efficient and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[19][20][21]

Causality Behind Experimental Choices:

-

Microwave Heating: Microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and localized heating.[18] This can overcome activation energy barriers more efficiently than conventional heating methods.

-

Solvent Choice: Solvents with high dielectric constants (polar solvents) are more efficient at absorbing microwave energy. However, solvent-free reactions are also highly effective under microwave irradiation.[17][21]

Experimental Protocol: Microwave-Assisted Esterification

-

Setup: Use a dedicated microwave reactor with temperature and pressure controls.

-

Reagents: In a microwave-safe reaction vessel, combine gallic acid, isoamyl alcohol, and a suitable acid catalyst (as in the Fischer-Speier method).

-

Reaction: Place the vessel in the microwave reactor. Set the desired temperature and hold time (e.g., 6-10 minutes).[20] The reaction proceeds under controlled irradiation.

-

Work-up and Purification: Follow the same procedures as described for the Fischer-Speier esterification.

Comprehensive Characterization of Isoamyl Gallate

Thorough characterization is imperative to confirm the successful synthesis, purity, and structural integrity of isoamyl gallate. A multi-technique approach provides a self-validating system.

Spectroscopic Techniques

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. For isoamyl gallate, key expected peaks include a broad O-H stretch from the phenolic hydroxyl groups, a C=O stretch from the ester carbonyl group, and C-O stretches associated with the ester and aromatic ether functionalities.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique provides information about the number and chemical environment of protons. The spectrum of isoamyl gallate will show characteristic signals for the aromatic protons of the gallate ring, as well as distinct signals for the protons of the isoamyl group (e.g., -CH₂-O-, -CH₂-, -CH-, and -CH₃).[5][22]

-

¹³C NMR: This analysis identifies all unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic ring and the isoamyl chain.[23]

-

-

Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), this technique provides the molecular weight of the compound and information about its fragmentation pattern, which serves as a molecular fingerprint.[4][24][25] The molecular ion peak [M]⁺ for isoamyl gallate would be expected at m/z 240.[4][5]

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the synthesized compound.[26] A pure sample will ideally show a single, sharp peak under specific chromatographic conditions (mobile phase, column, flow rate). It can also be used to monitor the progress of the synthesis reaction.

-

Gas Chromatography (GC): GC is suitable for analyzing volatile compounds like isoamyl gallate. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it is highly effective for both purity assessment and quantification.[27]

Physical and Thermal Properties

-

Melting Point: A sharp and defined melting point is a good indicator of purity for a crystalline solid. The reported melting point for isoamyl gallate is around 145-149°C.[1][26][28]

-

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information on the thermal stability and phase transitions of the compound.

| Technique | Purpose | Expected Results for Isoamyl Gallate |

| FTIR | Functional Group Identification | Broad O-H stretch (~3300-3500 cm⁻¹), C=O stretch (~1700-1730 cm⁻¹), Aromatic C=C stretches (~1500-1600 cm⁻¹) |

| ¹H NMR | Structural Elucidation (Protons) | Signals for aromatic protons, and distinct signals for the -CH₂-O-, -CH₂-, -CH-, and -CH₃ protons of the isoamyl group.[5] |

| ¹³C NMR | Structural Elucidation (Carbons) | Signals for ester carbonyl carbon, aromatic carbons, and aliphatic carbons of the isoamyl group. |

| GC-MS | Molecular Weight & Purity | Molecular ion peak at m/z 240; fragmentation pattern consistent with the structure.[4][5] |

| HPLC | Purity Assessment | A single major peak indicating a high degree of purity. |

| Melting Point | Purity Assessment | Sharp melting point in the range of 145-149°C.[26][28] |

Functional Characterization: Assessing Biological Activity

For many research applications, confirming the biological activity of the synthesized isoamyl gallate is the ultimate goal.

Antimicrobial Activity Assays

The antimicrobial efficacy of isoamyl gallate can be quantified using standard microbiological methods.[29]

-

Broth Dilution Method: This is a common technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[29]

-

Agar Disk Diffusion: In this method, a paper disk impregnated with the compound is placed on an agar plate inoculated with bacteria. The size of the inhibition zone around the disk indicates the extent of antimicrobial activity.[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Preparation: Prepare a series of dilutions of isoamyl gallate in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Add a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) to each well.[29]

-

Incubation: Incubate the plate under conditions suitable for the growth of the microorganism.

-

Analysis: The MIC is determined as the lowest concentration of isoamyl gallate at which no turbidity (bacterial growth) is observed.

Antioxidant Activity Assays

Several in vitro methods can be employed to evaluate the antioxidant capacity of isoamyl gallate. These assays are typically based on the ability of the antioxidant to scavenge free radicals.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This is a common and rapid spectrophotometric method. The DPPH radical has a deep violet color, which is reduced to a pale yellow in the presence of an antioxidant. The change in absorbance is proportional to the radical scavenging activity.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay is also based on the reduction of the ABTS radical cation, which is monitored spectrophotometrically.

Conclusion

This guide has outlined robust and validated methodologies for the synthesis and comprehensive characterization of isoamyl gallate. By understanding the principles behind Fischer-Speier, enzymatic, and microwave-assisted synthesis, researchers can select the most appropriate method for their specific needs. The subsequent multi-technique characterization framework, encompassing spectroscopic, chromatographic, and functional assays, ensures the production of a well-defined and reliable compound for advanced research in drug development and other scientific fields. Adherence to these protocols will yield isoamyl gallate of high purity, whose identity and biological activity are thoroughly validated.

References

-

Kubo, I., Fujita, K. I., & Kubo, A. (2004). Alkyl Gallates, Intensifiers of β-Lactam Susceptibility in Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 48(4), 1249–1254. [Link]

-

National Center for Biotechnology Information. (n.d.). Isoamyl gallate. PubChem. [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

-

Patil, S. B., et al. (2012). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Research in Pharmacy and Chemistry, 2(3), 675-680. [Link]

-

Divakar, S., & Manohar, B. (2004). Enzymatic synthesis of isoamyl acetate using immobilized lipase from Rhizomucor miehei. Journal of Biotechnology, 112(3), 253-263. [Link]

-

Lee, S. H., et al. (2022). Synthesis of Isoamyl Fatty Acid Ester, a Flavor Compound, by Immobilized Rhodococcus Cutinase. Journal of Microbiology and Biotechnology, 32(4), 456-463. [Link]

-

Asian Journal of Chemistry. (2015). Microwave-Assisted Esterification of Gallic Acid. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

-

Wang, Y., et al. (2024). Advancements in the Research on the Preparation of Isoamyl Acetate Catalyzed by Immobilized Lipase. Molecules, 29(7), 1546. [Link]

- Google Patents. (2001).

-

ResearchGate. (n.d.). Enzymatic synthesis of isoamyl stearate using different sources of microbial lipases immobilized on polystyrene/divinylbenzene copolymer. [Link]

-

RASĀYAN Journal of Chemistry. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. [Link]

-

PubMed. (2007). Antibacterial Activity of Akyl Gallates Against Bacillus Subtilis. [Link]

-

National Center for Biotechnology Information. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]

-

Master Organic Chemistry. (2022). Transesterification. [Link]

-

MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. [Link]

-

ResearchGate. (n.d.). Enzymic synthesis of isoamyl isovalerate using immobilized lipase from Rhizomucor miehei: A multivariate analysis. [Link]

-

University of Missouri–St. Louis. (n.d.). Fischer Esterification. [https://www.umsl.edu/~orglab/documents/ethers/Fischer Esterification.pdf]([Link] Esterification.pdf)

-

ResearchGate. (2024). (PDF) Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. [Link]

-

Scientific Reports. (2022). Optimization of green and environmentally-benign synthesis of isoamyl acetate in the presence of ball-milled seashells by response surface methodology. [Link]

-

National Center for Biotechnology Information. (2021). Recent advances in the enzymatic synthesis of lipophilic antioxidant and antimicrobial compounds. [Link]

-

MDPI. (2022). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. [Link]

-

International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS). [Link]

-

Magritek. (n.d.). Isoamyl acetate. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) isoamyl acetate (b) synthesized silver.... [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. [Link]

-

YouTube. (2018). 6-6 Transesterification reaction demonstration. [Link]

-

Science.gov. (n.d.). exhibited antimicrobial activity: Topics. [Link]

-

Universiti Sains Malaysia. (n.d.). Process Modelling of Isoamyl Acetate Synthesis Catalysed by Lipase from Candida antarctica in a Solvent-free System. [Link]

-

Restek. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. [Link]

-

International Journal of Advances in Engineering and Management. (2025). Facile Ambient Condition Synthesis and Characterisation of Bicyclic Amide Gallate via Galloyl Chloride Route. [Link]

-

Loyola eCommons. (n.d.). GC-MS Analysis of Pyrogallol and Purpurogallin. [Link]

-

ResearchGate. (n.d.). FTIR spectra of isoamyl acetate. [Link]

-

ResearchGate. (n.d.). FTIR spectra of the purified product (isoamyl stearate). [Link]

- Google Patents. (n.d.).

Sources

- 1. echemi.com [echemi.com]

- 2. CAS 2486-02-4: Isoamyl gallate | CymitQuimica [cymitquimica.com]

- 3. Antibacterial activity of akyl gallates against Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoamyl gallate | C12H16O5 | CID 75596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Alkyl Gallates, Intensifiers of β-Lactam Susceptibility in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. WO2001030299A2 - Method of synthesizing alkyl gallates - Google Patents [patents.google.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. cerritos.edu [cerritos.edu]

- 11. mdpi.com [mdpi.com]

- 12. Enzymatic synthesis of isoamyl acetate using immobilized lipase from Rhizomucor miehei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent advances in the enzymatic synthesis of lipophilic antioxidant and antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Isoamyl Fatty Acid Ester, a Flavor Compound, by Immobilized Rhodococcus Cutinase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Bot Verification [rasayanjournal.co.in]

- 18. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ajrconline.org [ajrconline.org]

- 20. asianpubs.org [asianpubs.org]

- 21. chemicaljournals.com [chemicaljournals.com]

- 22. GALLIC ACID ISOAMYL ESTER(2486-02-4) 1H NMR spectrum [chemicalbook.com]

- 23. tetratek.com.tr [tetratek.com.tr]

- 24. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]

- 25. ecommons.luc.edu [ecommons.luc.edu]

- 26. Isoamyl Gallate | 2486-02-4 | TCI AMERICA [tcichemicals.com]

- 27. web.usm.my [web.usm.my]

- 28. alfa-chemistry.com [alfa-chemistry.com]

- 29. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts | MDPI [mdpi.com]

Isoamyl gallate mechanism of action as an antioxidant

An In-depth Technical Guide to the Multifaceted Antioxidant Mechanisms of Isoamyl Gallate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoamyl gallate, an ester of gallic acid and isoamyl alcohol, is a potent antioxidant compound with significant applications in the food, cosmetic, and pharmaceutical industries.[1][2][3] Its efficacy stems from a sophisticated, multifaceted mechanism of action that combines direct free-radical scavenging with the modulation of endogenous cellular defense systems. This guide provides a detailed technical exploration of these mechanisms, grounded in established biochemical principles and supported by experimental validation protocols. The core antioxidant function is driven by the gallic acid moiety, specifically its ortho-trihydroxyl-substituted phenolic ring (pyrogallol group), which acts as a highly efficient hydrogen/electron donor.[4] This primary mechanism is complemented by a secondary, cellular-level activity profile, which is enhanced by the lipophilic isoamyl chain. This chain facilitates passage across cellular membranes, allowing the molecule to influence intracellular signaling pathways, most notably the Nrf2-ARE pathway, the master regulator of the antioxidant response.[5][6] Understanding this dual mechanism is critical for leveraging isoamyl gallate's full potential in therapeutic and preventative strategies against oxidative stress-related pathologies.

Part I: Primary Antioxidant Mechanism: Direct Free Radical Scavenging

The principal and most immediate antioxidant action of isoamyl gallate is its ability to directly neutralize free radicals. This capacity is almost entirely attributable to the gallic acid component of the molecule.

Structure-Activity Relationship: The Gallate Moiety

The antioxidant potency of phenolic compounds is intrinsically linked to their chemical structure. For gallic acid and its esters, the key feature is the presence of three hydroxyl (-OH) groups attached to the benzene ring at the 3, 4, and 5 positions.[4] This arrangement confers exceptional radical scavenging ability for several reasons:

-

Low Bond Dissociation Enthalpy (BDE): The O-H bonds in the phenolic hydroxyl groups have a relatively low BDE, allowing for the easy donation of a hydrogen atom to a highly reactive free radical, thereby neutralizing it.

-

Resonance Stabilization: Upon donating a hydrogen atom, the resulting phenoxyl radical is highly stabilized by resonance. The unpaired electron can be delocalized across the aromatic ring and the multiple hydroxyl groups, which makes the antioxidant radical itself very stable and unlikely to propagate further radical chain reactions.

-

Multiple Scavenging Sites: The presence of three hydroxyl groups provides multiple sites for radical inactivation on a single molecule.

Core Mechanism: Hydrogen Atom Transfer (HAT)

The dominant mechanism by which isoamyl gallate scavenges radicals is Hydrogen Atom Transfer (HAT). In this process, the phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively quenching the radical and repairing the damaged molecule from which the radical was formed.

ArOH + R• → ArO• + RH

The resulting gallate-derived phenoxyl radical (ArO•) is, as mentioned, exceptionally stable and non-reactive, thus terminating the oxidative chain reaction.

Caption: Hydrogen Atom Transfer (HAT) by Isoamyl Gallate.

Quantitative Assessment of Scavenging Activity

The efficacy of direct antioxidants is commonly quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The result is often expressed as an IC50 value—the concentration of the antioxidant required to scavenge 50% of the initial radicals. While specific data for isoamyl gallate can vary, the gallate family consistently demonstrates very high potency.

| Compound | Assay | IC50 Value (µM) | Reference |

| Gallic Acid | DPPH | 29.5 | [7] |

| Methyl Gallate | DPPH | 38.0 | [7] |

| Propyl Gallate | DPPH | ~15-20 | [8] |

| α-Tocopherol (Vitamin E) | DPPH | 105.3 | [7] |

This table presents comparative data to illustrate the high potency of the gallate structure. Values for propyl gallate are estimated from comparative studies.

As shown, gallic acid and its short-chain esters are significantly more potent direct radical scavengers than the well-known antioxidant α-tocopherol in this assay.[7] This underscores the exceptional reactivity of the gallate moiety.

Part II: Secondary Mechanisms: Modulating Cellular Antioxidant Defenses

While direct scavenging is a critical function, the true therapeutic potential of an antioxidant often lies in its ability to operate within a biological system. The antioxidant activity of gallic acid derivatives in cellular systems depends on both their scavenging capacity and their hydrophobicity, which governs their ability to cross cell membranes.[5][9] The addition of the five-carbon isoamyl chain to the polar gallic acid molecule increases its lipophilicity, facilitating its interaction with cellular and mitochondrial membranes and enabling it to exert indirect antioxidant effects.[10]

Upregulation of the Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the master regulator of the endogenous antioxidant response.[11][12] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor, Keap1. However, in the presence of oxidative stress or electrophilic compounds (including many phenolic antioxidants), Keap1 is modified, releasing Nrf2.[11] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, and initiates their transcription.[6]

These Nrf2-target genes encode a wide array of protective proteins, including:

-

Phase II Detoxification Enzymes: NAD(P)H:quinone oxidoreductase 1 (NQO1), Glutathione S-transferases (GSTs).

-

Endogenous Antioxidant Enzymes: Superoxide dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx).

-

Proteins involved in Glutathione (GSH) Synthesis: Glutamate-cysteine ligase (GCL).

By activating the Nrf2 pathway, isoamyl gallate can switch the cell into a protective, antioxidant-rich state, providing a long-lasting defense against oxidative insults that goes beyond simple stoichiometric radical scavenging.[13]

Caption: Activation of the Nrf2-ARE pathway by Isoamyl Gallate.

Inhibition of Pro-Oxidant Enzymes

Certain enzymes, such as xanthine oxidase, are significant sources of endogenous superoxide radicals. Gallate derivatives have been shown to inhibit the activity of such enzymes.[10] For instance, dodecyl gallate, a close structural analog of isoamyl gallate, is a potent inhibitor of xanthine oxidase.[10] This inhibitory action serves as a preventive antioxidant mechanism, reducing the overall production of reactive oxygen species (ROS) at their source.

Part III: Experimental Validation Protocols

To validate the multifaceted antioxidant mechanisms of isoamyl gallate, a combination of acellular and cell-based assays is required.

Protocol 1: DPPH Radical Scavenging Assay (Direct Mechanism)

This assay quantifies the hydrogen-donating ability of an antioxidant and serves as a primary screen for direct radical scavenging.[14][15]

Principle: The stable DPPH radical has a deep violet color with maximum absorbance around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, DPPH-H, which is pale yellow. The decrease in absorbance is proportional to the scavenging activity.[16]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark at 4°C.

-

Prepare a series of dilutions of isoamyl gallate in methanol.

-

A known antioxidant like gallic acid or Trolox should be used as a positive control.

-

-

Assay Procedure (96-well plate format):

-

Measurement:

-

Read the absorbance at 517 nm using a microplate reader.

-

Methanol is used as a blank.

-

-

Calculation:

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % scavenging against the concentration of isoamyl gallate to determine the IC50 value.

-

Caption: Workflow for the DPPH Radical Scavenging Assay.

Protocol 2: Cellular Antioxidant Activity (CAA) Assay (Indirect & Cellular Mechanism)

The CAA assay measures the antioxidant capacity of a compound within a cellular context, accounting for cell uptake, metabolism, and localization.[18]

Principle: Adherent cells (e.g., HepG2) are pre-loaded with a cell-permeable probe, DCFH-DA. Inside the cell, esterases convert it to non-fluorescent DCFH. A free radical initiator (AAPH) is then added, which generates peroxyl radicals that oxidize DCFH to the highly fluorescent DCF. In the presence of an antioxidant, this oxidation is inhibited or reduced, resulting in lower fluorescence.[19][20]

Step-by-Step Methodology:

-

Cell Culture: Seed HepG2 cells in a 96-well black, clear-bottom microplate and grow to confluence (e.g., 24 hours).[20][21]

-

Cell Treatment:

-

Remove the growth medium and wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS).[21]

-

Treat the cells with various concentrations of isoamyl gallate and 50 µL of the DCFH-DA probe solution. Quercetin is typically used as a standard.[19]

-

Incubate for 1 hour at 37°C to allow for uptake of the compound and the probe.[20]

-

-

Induction of Oxidative Stress:

-

Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence emission (e.g., 530 nm) with excitation at 480 nm, taking readings every 1-5 minutes for 60 minutes.[20]

-

-

Data Analysis:

-

Calculate the Area Under the Curve (AUC) for the fluorescence vs. time plot for both control and treated wells.

-

Calculate the percentage inhibition and express the results as CAA units, often in micromoles of Quercetin Equivalents (QE).[18]

-

Conclusion and Future Directions

The antioxidant mechanism of isoamyl gallate is a compelling example of synergistic molecular design. It leverages the potent, direct radical-scavenging capacity of its gallate "head" while utilizing its lipophilic isoamyl "tail" to enhance cellular uptake and engage with powerful endogenous defense pathways like Nrf2. This dual-action profile makes it a highly effective agent for mitigating oxidative stress.

Future research should focus on elucidating the precise molecular interactions between isoamyl gallate and the Keap1-Nrf2 system. Furthermore, investigations into its efficacy in complex biological models of diseases with an oxidative stress etiology (e.g., neurodegeneration, metabolic syndrome) will be crucial for translating its biochemical promise into tangible therapeutic applications.

References

-

Lu, Z., Nie, G., Belton, P. S., Tang, H., & Zhao, B. (2006). Structure-activity Relationship Analysis of Antioxidant Ability and Neuroprotective Effect of Gallic Acid Derivatives. PubMed. [Link]

-

Lu, Z., Nie, G., Belton, P. S., Tang, H., & Zhao, B. (2006). Structure–activity relationship analysis of antioxidant ability and neuroprotective effect of gallic acid derivatives. Neurochemistry International, 48(4), 263-274. [Link]

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ Cell Based Exogenous Antioxidant Assay. Cell Biolabs. [Link]

-

Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Kamiya Biomedical. [Link]

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs. [Link]

-

Bendary, E., Francis, R. R., Ali, H. M., Sarwat, M. I., & El Hady, S. (2013). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Annals of Agricultural Sciences, 58(2), 173-181. [Link]

-

Sökmen, M., Angelova, G., Krumova, E., Pashova, S., Ivancheva, S., Sökmen, A., & Serkedjieva, J. (2005). Antioxidant, cytotoxic activities, and structure-activity relationship of gallic acid-based indole derivatives. Zeitschrift für Naturforschung C, 60(1-2), 47-54. [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]

-

Ma, X., Wu, H., Liu, L., Yao, Q., Wang, S., Zhan, R., ... & Cui, F. (2011). Polyphenolic compounds and antioxidant properties of extracts from sprouts of tartary buckwheat (Fagopyrum tataricum Gaertn.). Bio-protocol, 1(1), e1. [Link]

-

Lu, Z., Nie, G., Belton, P. S., Tang, H., & Zhao, B. (2006). Structure–activity relationship analysis of antioxidant ability and neuroprotective effect of gallic acid derivatives. Semantic Scholar. [Link]

-

Marine Biology Research Group. (n.d.). DPPH radical scavenging activity. Marine Biology. [Link]

-

Lu, Z., Nie, G., Belton, P. S., Tang, H., & Zhao, B. (2006). Structure-activity relationship analysis of antioxidant ability and neuroprotective effect of gallic acid derivatives. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Isoamyl gallate. PubChem. [Link]

-

Sroka, Z., & Cisowski, W. (2003). Reactivity of phenolic compounds towards free radicals under in vitro conditions. Planta Medica, 69(10), 926-933. [Link]

-

Ganesan, K., & Xu, B. (2018). Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management?. Preventive nutrition and food science, 23(2), 109. [Link]

-

Kuttan, R., & Kuttan, G. (2009). Relationships between free radical scavenging and antioxidant activity in foods. Journal of agricultural and food chemistry, 57(16), 7240-7245. [Link]

-

Zhang, D. D. (2006). Molecular Mechanisms of Nrf2-Mediated Antioxidant Response. Molecular and cellular biology, 26(22), 8292-8301. [Link]

-

He, F., Ru, X., & Wen, T. (2016). NRF2 Rewires Cellular Metabolism to Support the Antioxidant Response. Reactive Oxygen Species, 2(6), 426-435. [Link]

-

Nakagawa, Y., & Tayama, K. (2000). Antioxidant activity of dodecyl gallate. Archives of toxicology, 74(6), 341-348. [Link]

-

Nita, M., & Grzybowski, A. (2016). Nrf2 activates different cellular mechanisms in response to IR damage. ResearchGate. [Link]

-

ResearchGate. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... ResearchGate. [Link]

-

Gorghi, M., & Becana, M. (2001). Antioxidant activity of gallates: an electrochemical study in aqueous media. Journal of electroanalytical chemistry, 510(1-2), 133-140. [Link]

-

ResearchGate. (n.d.). The IC50 values of DPPH and ABTS radical scavenging essays for samples and positive. ResearchGate. [Link]

-

ResearchGate. (n.d.). IC50 values for DPPH+ and ABTS+ results. ResearchGate. [Link]

-

Farhoosh, R., & Nyström, L. (2014). Antioxidant activity of gallic acid and methyl gallate in triacylglycerols of Kilka fish oil and its oil-in-water emulsion. Food chemistry, 159, 379-384. [Link]

-

Shaw, P., & Chattopadhyay, A. (2020). Nrf2-ARE signaling in cellular protection: Mechanism of action and the regulatory mechanisms. Journal of cellular physiology, 235(4), 3119-3130. [Link]

-

Kim, J., Lee, J., Park, E., & Lee, J. (2021). Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix. Food Science and Biotechnology, 30(3), 427-435. [Link]

-

ResearchGate. (n.d.). The IC50 values of the DPPH scavenging activity of gallic acid (GA)... ResearchGate. [Link]

Sources

- 1. CAS 2486-02-4: Isoamyl gallate | CymitQuimica [cymitquimica.com]

- 2. Isoamyl gallate | C12H16O5 | CID 75596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship analysis of antioxidant ability and neuroprotective effect of gallic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant activity of gallic acid and methyl gallate in triacylglycerols of Kilka fish oil and its oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Relationships between free radical scavenging and antioxidant activity in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antioxidant activity of dodecyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Mechanisms of Nrf2-Mediated Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nrf2-ARE signaling in cellular protection: Mechanism of action and the regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. marinebiology.pt [marinebiology.pt]

- 17. bio-protocol.org [bio-protocol.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. kamiyabiomedical.com [kamiyabiomedical.com]

- 20. cellbiolabs.com [cellbiolabs.com]

- 21. content.abcam.com [content.abcam.com]

Spectroscopic Characterization of Isoamyl Gallate: A Technical Guide

Introduction

Isoamyl gallate, also known as 3-methylbutyl 3,4,5-trihydroxybenzoate, is an organic compound belonging to the gallate ester family. It is synthesized from gallic acid and isoamyl alcohol.[1] This molecule is of significant interest to researchers in the fields of food science, cosmetics, and pharmaceuticals due to its potent antioxidant properties. A thorough understanding of its chemical structure is paramount for its application and development. This guide provides an in-depth analysis of the spectroscopic data of isoamyl gallate, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are intended to serve as a valuable resource for scientists and professionals engaged in the analysis and application of this compound.

Molecular Structure and Properties

To fully interpret the spectroscopic data, a clear understanding of the molecular structure of isoamyl gallate is essential.

IUPAC Name: 3-methylbutyl 3,4,5-trihydroxybenzoate[2]

Molecular Formula: C₁₂H₁₆O₅[2]

Molecular Weight: 240.25 g/mol [2]

Structure:

Caption: Proposed mass spectrometry fragmentation pathway of isoamyl gallate.

Interpretation:

-

Molecular Ion (m/z 240): The peak corresponding to the intact molecule with one electron removed. [2]* Loss of the Isoamyl Group (m/z 170): A prominent peak is expected at m/z 170, corresponding to the gallic acid radical cation, formed by the loss of the isoamyl radical. This is a common fragmentation pathway for gallate esters. [2]* Galloyl Cation (m/z 153): Another significant peak is anticipated at m/z 153, which corresponds to the galloyl cation, formed by the cleavage of the C-O bond of the ester. [2]* Other Fragments: Other fragments arising from the isoamyl chain and further fragmentation of the galloyl moiety may also be observed.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of isoamyl gallate in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use standard parameters for pulse width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C). [3]

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): Mix a small amount of isoamyl gallate (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of isoamyl gallate in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Conclusion

The spectroscopic data of isoamyl gallate provides a comprehensive chemical fingerprint of the molecule. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum reveals the molecular weight and fragmentation behavior. Together, these techniques provide unequivocal evidence for the structure of isoamyl gallate. This guide serves as a foundational resource for researchers and professionals, enabling confident identification and characterization of this important antioxidant compound.

References

-

PubChem. Isoamyl gallate. National Center for Biotechnology Information. [Link]

-

Magaña, A. A., et al. (2022). Gallic Acid Alkyl Esters: Trypanocidal and Leishmanicidal Activity, and Target Identification via Modeling Studies. Molecules, 27(18), 5923. [Link]

-

El-hoshoudy, A. N., et al. (2023). Green synthesis of new and natural diester based on gallic acid and polyethylene glycol. Journal of the Indian Chemical Society, 100(1), 100813. [Link]

-

ResearchGate. (n.d.). Peak table variations in the FTIR spectrum of gallic acid due to thermal ageing treatment (given in cm -1 ). [Link]

- Ismail, O. S., et al. (2024). SYNTHESIS OF METHYL ESTERS OF GALLIC ACID AND ITS DERIVATIVES. Pharmaceutical Sciences and Research, 11(1), 1-6.

-

Chemistry Stack Exchange. (2024). FTIR Spectra: Did I synthesize ethyl gallate from gallic acid? [Link]

-

George Mason University. (2020). NMR Samples Experimental 1H-NMR spectrum interpretation Peaks to be disregarded. [Link]

-

ResearchGate. (n.d.). Table 1 . 13 C-NMR chemical shifts (100 MHz) of 1 and 2 in DMSO-d6. [Link]

-

The Royal Society of Chemistry. (2014). 1H NMR (DMSO-d6). [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

-

The Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]

-

Royal Society of Chemistry. (n.d.). Binding orientation and reactivity of alkyl α,ω-dibromide in water soluble cavitands - Supporting Information. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of 24 measured in DMSO- d 6 at different temperatures. [Link]

-

ResearchGate. (n.d.). ¹H-NMR (700 MHz, ¹H) of 1 in DMSO-d6. * indicates solvent residual peaks. [Link]

-

ResearchGate. (n.d.). Figure S2: The proposal fragmentation pathways of gallates and tannins. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. [Link]

-

NMPPDB. (n.d.). methyl-3,4,5-trihydroxybenzoate. [Link]

-

YouTube. (2023). Fragmentation in Mass Spectrometry. [Link]

-

IOSR Journal of Applied Chemistry. (2025). Synthesis and Spectroscopic Characterisation of Tricyclic Gallate - Ethyl-4-[(3,4,5- trihydroxybenzoyl)(dimethylaminobenzoyl) amino]benzoate. [Link]

-

Kane, C. J., et al. (1988). Methyl gallate, methyl-3,4,5-trihydroxybenzoate, is a potent and highly specific inhibitor of herpes simplex virus in vitro. I. Purification and characterization of methyl gallate from Sapium sebiferum. Bioscience reports, 8(1), 85–94. [Link]

-

Chemsrc. (2025). Butyl 3,4,5-trihydroxybenzoate. [Link]

Sources

In Vitro Biological Activities of Isoamyl Gallate: A Technical Guide for Researchers

Introduction

Isoamyl gallate, the ester of gallic acid and isoamyl alcohol, is a phenolic compound of significant interest within the scientific community. As a member of the alkyl gallate family, it shares the characteristic polyhydroxyphenolic structure of gallic acid, which is renowned for its diverse biological activities. The addition of the isoamyl ester group modifies its lipophilicity, potentially enhancing its interaction with cellular membranes and biological targets. This technical guide provides an in-depth exploration of the in vitro biological activities of isoamyl gallate, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential therapeutic applications and the methodologies to evaluate them. The focus is on providing not just procedural steps but the scientific rationale behind the experimental designs, ensuring a robust and insightful narrative.

Anticancer Activity

Isoamyl gallate has demonstrated notable cytotoxic effects against various cancer cell lines, positioning it as a compound of interest for oncological research. Its mechanism of action appears to be multifaceted, primarily revolving around the induction of apoptosis and the disruption of cellular respiration.

Cytotoxicity against Cancer Cell Lines

A primary indicator of anticancer potential is a compound's ability to inhibit the proliferation of cancer cells. Isoamyl gallate has shown moderate to strong cytotoxicity in vitro.

Experimental Data:

| Cell Line | Assay | IC50 Value (µg/mL) | Reference |

| MCF-7 (Breast Cancer) | MTS | 58.11 | [1][2] |

| Sarcoma 786A | Respiration Rate Inhibition | Potent Inhibition | [3] |

| TA3 (Mammary Adenocarcinoma) | Respiration Rate Inhibition | Potent Inhibition | [3] |

Table 1: Cytotoxicity of Isoamyl Gallate against various cancer cell lines.

Causality Behind Experimental Choices: The selection of cell lines such as MCF-7 is critical as it represents a well-characterized model for estrogen receptor-positive breast cancer. The MTS assay is a robust, colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondria, providing a quantitative measure of cytotoxicity (the IC50 value).[1][2]

Induction of Apoptosis

A key mechanism for many anticancer agents is the induction of programmed cell death, or apoptosis. Gallic acid and its derivatives are known to trigger apoptosis in cancer cells, often through pathways involving mitochondrial dysfunction.[1][4][5][6][7]

This flow cytometry-based assay is a gold standard for detecting and quantifying apoptosis. It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V-FITC/PI Staining

-

Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7) in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight. Treat the cells with various concentrations of isoamyl gallate (e.g., 25, 50, 100 µg/mL) for 24-48 hours. Include a vehicle-treated control group.

-

Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 500 x g for 5 minutes.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[9]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[9][10]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[10]

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

Diagram: Apoptosis Detection Workflow

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Mitochondrial dysfunction is a hallmark of apoptosis. The JC-1 assay is a fluorescent method used to assess the mitochondrial membrane potential. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with a collapsed mitochondrial membrane potential, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.[11][12][13]

Experimental Protocol: JC-1 Assay

-

Cell Culture and Treatment: Culture and treat cells as described for the Annexin V/PI assay.

-

Staining: After treatment, incubate the cells with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C.

-

Washing: Wash the cells with assay buffer to remove excess stain.

-

Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. Measure the fluorescence intensity at both green (emission ~525 nm) and red (emission ~590 nm) wavelengths.[12]

Data Interpretation: A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization, a key event in apoptosis.

Antimicrobial Activity

Isoamyl gallate exhibits promising antimicrobial properties, particularly against Gram-positive bacteria. A significant finding is its ability to act synergistically with existing antibiotics, potentially offering a strategy to combat antibiotic resistance.

Synergistic Activity with β-Lactam Antibiotics

Isoamyl gallate has been shown to enhance the susceptibility of methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics.[14] At concentrations where it shows no intrinsic antimicrobial activity, it can significantly lower the Minimum Inhibitory Concentration (MIC) of these antibiotics.[14]

Experimental Data:

| Bacteria | Antibiotic | Isoamyl Gallate Conc. | Observation | Reference |

| MRSA | β-lactams | 25 µg/mL | Marked decrease in antibiotic MIC | [14] |

Table 2: Synergistic effect of isoamyl gallate with β-lactam antibiotics.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation of Inoculum: Grow the bacterial strain (e.g., S. aureus, E. coli) in a suitable broth to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare a two-fold serial dilution of isoamyl gallate in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration with no visible growth.

Diagram: MIC Determination Workflow

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Antioxidant Activity

The phenolic hydroxyl groups in the gallate moiety are potent hydrogen donors, making isoamyl gallate a strong candidate for antioxidant applications. In vitro antioxidant activity is commonly assessed by measuring the scavenging of stable free radicals.

DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The purple DPPH radical is reduced to a yellow-colored hydrazine upon reaction with an antioxidant.[15][16]

Experimental Protocol: DPPH Assay

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-